(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate
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Overview
Description
(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenoxy group and a cyanoacrylate moiety in its structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate typically involves multi-step organic reactions
Cyclization Reaction: The synthesis begins with the formation of the pyrido[1,2-a]pyrimidine core.
Bromophenoxy Group Introduction: The bromophenoxy group is introduced through a nucleophilic substitution reaction.
Cyanoacrylate Formation: The final step involves the formation of the cyanoacrylate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, potassium carbonate, polar aprotic solvents.
Major Products Formed
Oxidation: Oxo derivatives of the pyrido[1,2-a]pyrimidine core.
Reduction: Reduced forms of the pyrido[1,2-a]pyrimidine core.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as kinase inhibitors or anti-inflammatory agents.
Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of cellular processes. For example, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar pyrimidine core and exhibit diverse biological activities.
Pyrrolo[2,3-d]pyrimidines: Known for their anti-inflammatory and kinase inhibitory properties.
Imidazo[1,2-a]pyrimidines: These compounds are also used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate is unique due to the presence of the bromophenoxy and cyanoacrylate groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl (E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O4/c1-12-4-3-9-24-17(12)23-18(28-15-7-5-14(21)6-8-15)16(19(24)25)10-13(11-22)20(26)27-2/h3-10H,1-2H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUFKEJODXYWCO-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)OC)OC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)OC)OC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.